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Compound of Interest

Compound Name: 4-Fluoro-3-nitrotoluene

Cat. No.: B1295202 Get Quote

For Immediate Release

Shanghai, China – December 27, 2025 – This technical guide addresses the chemical

compound 4-Fluoro-3-nitrotoluene (CAS 446-11-7), outlining its known properties and

presenting a standardized workflow for its crystallographic analysis. This document is intended

for researchers, scientists, and professionals in drug development who utilize fluorinated

nitroaromatic compounds as intermediates in organic synthesis.

Following a comprehensive review of publicly available scientific literature and crystallographic

databases, it has been determined that a definitive single-crystal X-ray diffraction study for 4-
Fluoro-3-nitrotoluene has not been formally published. Consequently, specific quantitative

data such as unit cell parameters, space group, and atomic coordinates are not available.

However, this guide provides the established methodologies that would be employed for such a

structural determination, offering a robust framework for researchers undertaking this analysis.

Compound Overview
4-Fluoro-3-nitrotoluene is an aromatic organic compound with the chemical formula

C₇H₆FNO₂.[1][2] It presents as a pale yellow or red-brown solid or powder at room

temperature.[2] The molecule consists of a toluene ring substituted with a fluorine atom at

position 4 and a nitro group at position 3.[2] These functional groups make it a versatile

intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and

agrochemicals.[2]
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Table 1: Physicochemical Properties of 4-Fluoro-3-nitrotoluene

Property Value

CAS Number 446-11-7[1]

Molecular Formula C₇H₆FNO₂[1]

Molecular Weight 155.13 g/mol

Appearance Pale yellow to red-brown solid/powder[2]

Melting Point 28 °C

Boiling Point 241 °C

Synthesis and Crystallization Protocols
Detailed experimental protocols for the synthesis and crystallization of 4-Fluoro-3-nitrotoluene
are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

2.1. Synthesis via Nitration of 4-Fluorotoluene

A common method for synthesizing 4-Fluoro-3-nitrotoluene is the electrophilic nitration of

commercially available 4-fluorotoluene.[2]

Reaction Setup: A mixture of concentrated nitric acid and concentrated sulfuric acid is

prepared and cooled in an ice bath to maintain a temperature between 0-10°C.

Reagent Addition: 4-fluorotoluene is added dropwise to the cooled acid mixture under

vigorous stirring. Precise temperature control is essential to ensure the desired

regioselectivity and prevent the formation of unwanted isomers.

Reaction Progression: The reaction is typically stirred for several hours at low temperature,

followed by a period at room temperature to ensure completion.

Work-up and Purification: The reaction mixture is poured onto crushed ice, causing the

product to precipitate. The solid is then collected by filtration, washed with water to remove
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residual acids, and purified. Purification is commonly achieved by recrystallization from a

suitable solvent system, such as methanol/water or ethanol, to yield the final product.

2.2. Single Crystal Growth

Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction

studies. A standard and effective method is slow evaporation.

Solvent Selection: The purified 4-Fluoro-3-nitrotoluene is dissolved in a minimal amount of

a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate) at a slightly

elevated temperature to ensure complete dissolution.

Evaporation: The resulting solution is filtered to remove any particulate matter and left in a

loosely covered container in a vibration-free environment. The slow evaporation of the

solvent over several days to weeks allows for the gradual formation of well-ordered single

crystals.

Workflow for Crystal Structure Determination
The definitive determination of a molecule's crystal structure is accomplished through single-

crystal X-ray diffraction. The logical workflow for this process, from a purified sample to a

finalized structural model, is outlined below.
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Workflow for Single-Crystal X-ray Diffraction Analysis.
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Detailed Experimental Protocol: X-ray Diffraction
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head using a cryoprotectant oil.

Data Collection: The mounted crystal is placed on a diffractometer equipped with a radiation

source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is typically cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are

collected as the crystal is rotated.

Data Processing: The collected images are processed to integrate the reflection intensities

and apply corrections for factors like polarization and absorption. This step yields a file

containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution: The processed data is used to solve the phase problem and generate an

initial electron density map. Software packages like SHELXS or Olex2 are commonly used,

employing methods such as direct methods or Patterson functions to determine the initial

atomic positions.

Structure Refinement: The initial atomic model is refined against the experimental data using

a least-squares method (e.g., with SHELXL). This iterative process optimizes atomic

coordinates, and displacement parameters to improve the agreement between the calculated

and observed structure factors.

Validation and Deposition: The final structural model is validated using tools like PLATON or

CheckCIF to ensure its chemical and geometric sensibility. The validated structure is then

deposited in a public database, such as the Cambridge Crystallographic Data Centre

(CCDC), to receive a unique deposition number and make the data accessible to the

scientific community.

Conclusion
While the definitive crystal structure of 4-Fluoro-3-nitrotoluene remains to be publicly

reported, this guide provides the established, industry-standard protocols for its synthesis,

crystallization, and structural determination via single-crystal X-ray diffraction. The provided

workflow serves as a comprehensive roadmap for researchers aiming to elucidate the precise
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three-dimensional arrangement of this important chemical intermediate, which is crucial for

understanding its reactivity and designing new synthetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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